2-[4-(pyrrolidine-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[4-(Pyrrolidine-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a sulfonyl group, a tetrahydroisoquinoline moiety, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(pyrrolidine-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile involves multiple steps, each requiring specific reagents and conditions
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Preparation of Pyrrolidine-1-sulfonyl Phenyl Intermediate
Reagents: Pyrrolidine, sulfonyl chloride, phenyl ring precursor.
Conditions: The reaction is carried out under anhydrous conditions with a base such as triethylamine to neutralize the hydrochloric acid byproduct.
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Formation of Tetrahydroisoquinoline Moiety
Reagents: Tetrahydroisoquinoline precursor, coupling agents.
Conditions: The reaction is typically performed in an inert atmosphere using coupling agents like EDCI or DCC to facilitate the formation of the amide bond.
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Construction of Oxazole Ring
Reagents: Oxazole precursor, dehydrating agents.
Conditions: The cyclization reaction to form the oxazole ring is often carried out under reflux conditions with a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically performed under acidic or basic conditions depending on the desired oxidation state.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent hydrolysis of the reducing agent.
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Substitution
Reagents: Nucleophiles or electrophiles depending on the substitution reaction.
Conditions: Often carried out in polar aprotic solvents like DMSO or DMF to enhance the reactivity of the nucleophile or electrophile.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the pyrrolidine ring may yield a lactam, while reduction of the oxazole ring could produce a dihydrooxazole derivative.
Scientific Research Applications
2-[4-(Pyrrolidine-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
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Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
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Biology
- Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
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Medicine
- Explored as a lead compound in drug discovery for treating various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
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Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(pyrrolidine-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
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Pyrrolidine Derivatives
- Compounds with similar pyrrolidine rings but different substituents.
- Examples: Pyrrolidine-2,5-diones, pyrrolizines.
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Sulfonyl Phenyl Compounds
- Molecules with sulfonyl groups attached to phenyl rings.
- Examples: Sulfonylureas, sulfonamides.
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Tetrahydroisoquinoline Derivatives
- Compounds containing the tetrahydroisoquinoline moiety.
- Examples: Tetrahydroisoquinoline alkaloids, isoquinoline derivatives.
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Oxazole Compounds
- Molecules featuring the oxazole ring.
- Examples: Oxazoles, oxazolines.
Uniqueness
The uniqueness of 2-[4-(pyrrolidine-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c24-15-21-23(26-14-11-17-5-1-2-6-19(17)16-26)30-22(25-21)18-7-9-20(10-8-18)31(28,29)27-12-3-4-13-27/h1-2,5-10H,3-4,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBPVKRSYXIBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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